molecular formula C8H5BrN2O2 B1376240 2-(bromomethyl)-3-nitroBenzonitrile CAS No. 93213-75-3

2-(bromomethyl)-3-nitroBenzonitrile

Cat. No. B1376240
CAS RN: 93213-75-3
M. Wt: 241.04 g/mol
InChI Key: RVNUJWCXNNNKQW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzonitrile is an organic compound with the molecular formula BrCH2C6H4CN . It is used as a building block in organic synthesis . The compound reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .


Molecular Structure Analysis

The molecular structure of 2-(bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 2-(bromomethyl)-3-nitroBenzonitrile is not provided in the retrieved data.


Chemical Reactions Analysis

2-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one . Specific chemical reactions involving 2-(bromomethyl)-3-nitroBenzonitrile are not available in the retrieved data.

Scientific Research Applications

Synthesis of Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application: The bromomethyl compound is used to create a bifunctional initiator for the RAFT polymerization process. This involves a series of reactions, including the reaction of the bromomethyl compound with t-butyl hydroperoxide to form a mono functional bromomethyl benzoyl t-butyl peroxy ester .
  • Results: The resulting block copolymers were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Synthesis of Cyclopropanes and Other Organic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Bromomethyl compounds are used in the synthesis of cyclopropanes, heterocycles, and other organic compounds.
  • Methods of Application: The bromomethyl compound is used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
  • Results: The specific results or outcomes of these syntheses would depend on the specific reactions and conditions used.

Bromomethylation of Thiols

  • Scientific Field: Organic Chemistry
  • Application Summary: Bromomethyl compounds are used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
  • Methods of Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
  • Results: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

Bromomethylation of Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Bromomethyl compounds are used in the bromomethylation of aromatic compounds . This reaction is a key step in the synthesis of many pharmaceuticals and fine chemicals .
  • Methods of Application: The bromomethylation of aromatic compounds typically involves the reaction of the bromomethyl compound with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions can be optimized to control the regioselectivity of the bromomethylation .
  • Results: The bromomethylation of aromatic compounds can lead to a variety of bromomethylated products, depending on the specific aromatic compound used and the reaction conditions .

properties

IUPAC Name

2-(bromomethyl)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-6(5-10)2-1-3-8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUJWCXNNNKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293088
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(bromomethyl)-3-nitroBenzonitrile

CAS RN

93213-75-3
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93213-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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